Cas no 2116773-65-8 (methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate)

Methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopentyl substituent and a phenyl group, which may enhance steric and electronic properties, making it a valuable intermediate in synthetic chemistry. The presence of both amino and ester functional groups offers versatility for further derivatization, enabling the synthesis of more complex molecules. This compound is particularly useful in the development of biologically active agents due to its rigid pyrazole core, which can contribute to binding affinity and selectivity in target interactions. Its well-defined structure ensures reproducibility in research applications.
methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate structure
2116773-65-8 structure
Product name:methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate
CAS No:2116773-65-8
MF:C16H19N3O2
MW:285.340963602066
CID:6585357
PubChem ID:165486077

methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1121146
    • methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate
    • 2116773-65-8
    • Inchi: 1S/C16H19N3O2/c1-21-16(20)14-13(11-7-5-6-8-11)15(17)19(18-14)12-9-3-2-4-10-12/h2-4,9-11H,5-8,17H2,1H3
    • InChI Key: CQRNVYQBWWQXMM-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(=C(N)N(C2C=CC=CC=2)N=1)C1CCCC1)=O

Computed Properties

  • Exact Mass: 285.147726857g/mol
  • Monoisotopic Mass: 285.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 70.1Ų

methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1121146-1g
2116773-65-8 95%
1g
$1172.0 2023-10-27
Enamine
EN300-1121146-0.1g
2116773-65-8 95%
0.1g
$1031.0 2023-10-27
Enamine
EN300-1121146-0.05g
2116773-65-8 95%
0.05g
$983.0 2023-10-27
Enamine
EN300-1121146-5.0g
2116773-65-8
5g
$3396.0 2023-06-09
Enamine
EN300-1121146-2.5g
2116773-65-8 95%
2.5g
$2295.0 2023-10-27
Enamine
EN300-1121146-0.5g
2116773-65-8 95%
0.5g
$1124.0 2023-10-27
Enamine
EN300-1121146-5g
2116773-65-8 95%
5g
$3396.0 2023-10-27
Enamine
EN300-1121146-10g
2116773-65-8 95%
10g
$5037.0 2023-10-27
Enamine
EN300-1121146-1.0g
2116773-65-8
1g
$1172.0 2023-06-09
Enamine
EN300-1121146-0.25g
2116773-65-8 95%
0.25g
$1078.0 2023-10-27

methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate Related Literature

Additional information on methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate

Methyl 5-Amino-4-Cyclopentyl-1-Phenyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate, with the CAS number 2116773-65-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with substituents that confer versatile functional properties. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a central scaffold for various chemical modifications. The presence of a cyclopentyl group, a phenyl ring, and an amino group further enhances its potential for applications in drug design and material synthesis.

The synthesis of methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules. For instance, the use of transition metal catalysts has facilitated the formation of the pyrazole ring with high yields and excellent stereocontrol. These developments have not only improved the scalability of the synthesis but also opened new avenues for exploring analogous compounds with diverse substituents.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The pyrazole ring is known to exhibit significant biological activity, particularly in targeting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have demonstrated that derivatives of methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate can modulate the activity of protein kinases, which are critical regulators of cellular signaling pathways. This suggests that the compound could serve as a lead molecule for designing novel therapeutic agents with improved efficacy and reduced side effects.

In addition to its pharmacological applications, methyl 5-amino-4-cyclopentyl-1 phenyl pyrazole carboxylate has also garnered attention in materials science due to its electronic properties. The conjugated system formed by the pyrazole ring and substituents can impart unique optical and electronic characteristics to materials. Researchers have explored its use in designing organic semiconductors and light-emitting materials for applications in displays and optoelectronic devices. Recent findings indicate that incorporating this compound into polymer matrices can enhance the mechanical stability and thermal resistance of such materials, making them suitable for high-performance applications.

The structural versatility of methyl 5-amino 4 cyclopentyl 1 phenyl pyrazole carboxylate also makes it an ideal candidate for exploring green chemistry principles. By modifying the substituents on the pyrazole ring, chemists can tailor the compound's properties to suit specific industrial needs while minimizing environmental impact. For example, recent research has focused on developing biodegradable derivatives that can be used in agricultural applications without posing risks to ecosystems.

In conclusion, methyl 5-amino 4 cyclopentyl 1 phenyl pyrazole carboxylate (CAS No: 2116773658) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in driving innovation in chemistry and related fields. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both academic research and industrial applications.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue